molecular formula C51H58N2O19 B15202472 (2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B15202472
M. Wt: 1003.0 g/mol
InChI Key: HZFHBTNMSVXUIB-SHVVGLTMSA-N
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Description

The compound (2R,3R,4S,5S,6R)-2-(((4AR,6S,7R,8R,8aR)-6-(((2R,3S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutan-2-yl)oxy)-7-acetamido-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and developing efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations.

Biology

In biology, this compound might be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure might interact with specific biological targets, leading to the development of new treatments for various diseases.

Industry

In industry, this compound could be used in the production of advanced materials. Its multiple functional groups might impart unique properties to polymers or other materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple functional groups. Examples could be other hexahydropyrano[3,2-d][1,3]dioxin derivatives or compounds with similar stereochemistry.

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure might confer specific properties or activities not found in similar compounds.

Properties

Molecular Formula

C51H58N2O19

Molecular Weight

1003.0 g/mol

IUPAC Name

prop-2-enyl (2S,3R)-3-[[(4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-8-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate

InChI

InChI=1S/C51H58N2O19/c1-8-22-61-47(59)40(53-51(60)64-23-37-35-20-14-12-18-33(35)34-19-13-15-21-36(34)37)26(2)65-49-41(52-27(3)54)44(42-39(69-49)25-63-48(71-42)32-16-10-9-11-17-32)72-50-46(68-31(7)58)45(67-30(6)57)43(66-29(5)56)38(70-50)24-62-28(4)55/h8-21,26,37-46,48-50H,1,22-25H2,2-7H3,(H,52,54)(H,53,60)/t26-,38-,39-,40+,41-,42+,43+,44-,45+,46-,48?,49+,50+/m1/s1

InChI Key

HZFHBTNMSVXUIB-SHVVGLTMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@@H]5[C@H](O4)COC(O5)C6=CC=CC=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Canonical SMILES

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C5C(O4)COC(O5)C6=CC=CC=C6)OC7C(C(C(C(O7)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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